N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide

Description

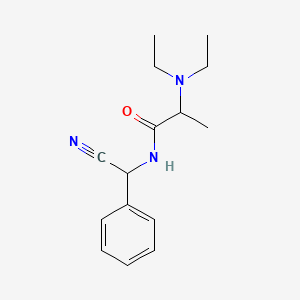

N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide is a synthetic amide derivative characterized by a cyanobenzyl group attached to a propionamide backbone substituted with a diethylamino moiety. The diethylamino group enhances lipophilicity, which may improve blood-brain barrier penetration, while the cyanobenzyl moiety introduces electron-withdrawing properties that could influence binding affinity to biological targets .

Properties

CAS No. |

100951-55-1 |

|---|---|

Molecular Formula |

C15H21N3O |

Molecular Weight |

259.35 g/mol |

IUPAC Name |

N-[cyano(phenyl)methyl]-2-(diethylamino)propanamide |

InChI |

InChI=1S/C15H21N3O/c1-4-18(5-2)12(3)15(19)17-14(11-16)13-9-7-6-8-10-13/h6-10,12,14H,4-5H2,1-3H3,(H,17,19) |

InChI Key |

PHJPBXDBGUPVDE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)C(=O)NC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 246.32 g/mol

- IUPAC Name : N-(2-cyanobenzyl)-2-diethylaminopropanamide

The structure features a cyanobenzyl group that may influence its interaction with biological targets, particularly in the central nervous system (CNS).

Anticonvulsant Activity

Research has demonstrated that derivatives of diethylamino propionamide exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in models such as the maximal electroshock seizure (MES) test. The structure-activity relationship (SAR) indicates that modifications at the benzyl position can enhance anticonvulsant activity:

- Activity Metrics :

Analgesic Effects

This compound has also been investigated for its analgesic effects. In various pain models, including formalin-induced pain, compounds with similar structures have demonstrated significant pain attenuation, suggesting potential utility in pain management therapies.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Electron-withdrawing groups at the para position of the benzyl ring enhance activity.

- Alkyl substitutions on the nitrogen atom influence potency; for example, diethyl substitution appears optimal for achieving desired pharmacological effects .

Case Studies and Research Findings

- Anticonvulsant Studies :

- Pain Models :

Summary of Biological Activities

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Key Structural Features of N-(alpha-Cyanobenzyl)-2-(diethylamino)propionamide and Analogs

Key Observations :

- The cyanobenzyl group in the target compound distinguishes it from analogs with methylphenyl () or thiazol-based substituents (). The cyano group increases polarity and may enhance hydrogen-bonding interactions compared to methyl groups .

- The propionamide backbone is shared with some analogs but differs from carboxamide derivatives (), which may exhibit reduced hydrolytic stability .

Key Findings :

- Synthesis: The target compound likely requires multi-step synthesis involving cyanobenzyl introduction, whereas analogs like N-(2-methylphenyl)-2-(propylamino)propanamide are synthesized via simpler amidation (). The patent in highlights specialized intermediates for carboxamide derivatives, suggesting divergent synthetic pathways .

- For instance, thiazol-containing derivatives () show antimicrobial properties, while carboxamide derivatives () are explored in oncology . The diethylamino group in the target compound may favor CNS-targeted applications compared to propylamino analogs .

- Solubility: The cyano group in the target compound enhances aqueous solubility relative to methylphenyl or thiazol-substituted analogs but may still lag behind carboxamide salts () due to the diethylamino group’s hydrophobicity .

Stability and Reactivity

- Hydrolytic Stability : Propionamide derivatives (target compound, ) are generally more stable under physiological conditions than carboxamides (), which are prone to enzymatic cleavage .

- Electrochemical Properties: The electron-withdrawing cyano group may reduce the pKa of the amide nitrogen compared to methyl-substituted analogs, influencing protonation states and receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.